molecular formula C14H19N3O B11747536 3-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol

3-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol

Cat. No.: B11747536
M. Wt: 245.32 g/mol
InChI Key: NAATZLCLXFRXLR-UHFFFAOYSA-N
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Description

3-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol is an organic compound that features a phenol group, a pyrazole ring, and an isopropyl group

Preparation Methods

The synthesis of 3-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1-(propan-2-yl)-1H-pyrazole-3-amine with a suitable phenolic compound under specific reaction conditions. The reaction typically requires a catalyst and may involve steps such as heating and stirring to ensure complete reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with reagents such as alkyl halides or acyl chlorides, resulting in the formation of ethers or esters.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

3-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol can be compared with other similar compounds, such as:

    4-methyl-1-(propan-2-yl)-1H-pyrazole-3-amine: This compound shares the pyrazole ring structure but lacks the phenolic group.

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring, lacking the pyrazole and isopropyl groups.

    Isopropylphenol: Contains the phenolic and isopropyl groups but lacks the pyrazole ring.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

3-[[(4-methyl-1-propan-2-ylpyrazol-3-yl)amino]methyl]phenol

InChI

InChI=1S/C14H19N3O/c1-10(2)17-9-11(3)14(16-17)15-8-12-5-4-6-13(18)7-12/h4-7,9-10,18H,8H2,1-3H3,(H,15,16)

InChI Key

NAATZLCLXFRXLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC(=CC=C2)O)C(C)C

Origin of Product

United States

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